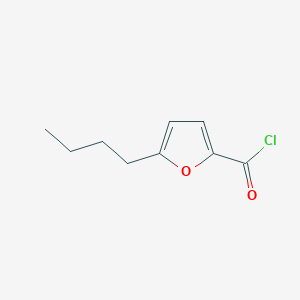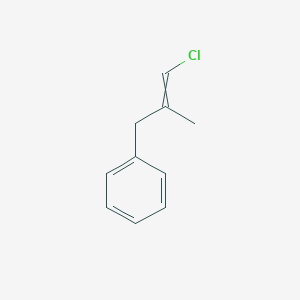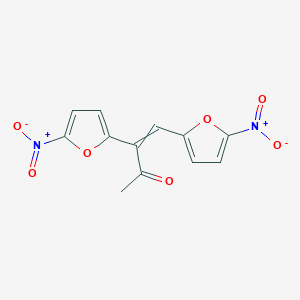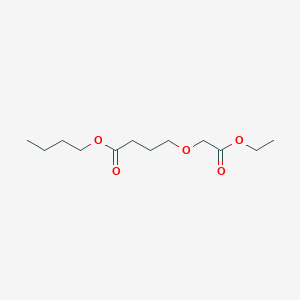![molecular formula C11H10N2OS B14356427 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- CAS No. 91207-44-2](/img/structure/B14356427.png)
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- typically involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of acetic acid to catalyze the process. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave irradiation or nanoparticle-catalyzed synthesis. These methods aim to improve yield, purity, and selectivity while reducing reaction time and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Methyl-2-thiazolamine: Another thiazole derivative with comparable chemical properties.
Uniqueness
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- is unique due to the presence of the methoxyphenyl group, which enhances its biological activity and selectivity compared to simpler thiazole derivatives .
Eigenschaften
CAS-Nummer |
91207-44-2 |
|---|---|
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C11H10N2OS/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-8H,1H3 |
InChI-Schlüssel |
YSGRXAPALULSAI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C=NC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)

![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)




![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)

